cis-beta-Sinensal
Overview
Description
cis-beta-Sinensal: is a sesquiterpenoid compound found in various citrus fruits, particularly in the peels of sweet oranges (Citrus sinensis). It is known for its distinctive citrus aroma and is used in the flavor and fragrance industry. The compound is a colorless to orange clear liquid with a sweet, fresh, and waxy citrus odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-beta-Sinensal can be achieved through several methods. One common approach involves the oxidation of beta-myrcene using m-chloroperbenzoic acid (MCPBA) to form an epoxide intermediate, which is then converted to the desired aldehyde using lithium diisopropylamide (LDA) and subsequent hydrolysis .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oils from citrus peels, followed by purification processes such as distillation and chromatography to isolate the compound. The use of inexpensive and readily available starting materials like beta-myrcene makes this method cost-effective .
Chemical Reactions Analysis
Types of Reactions: cis-beta-Sinensal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
cis-beta-Sinensal has diverse applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex organic compounds.
Biology: Studies have explored its role as a biomarker for the consumption of citrus fruits.
Medicine: Research has investigated its potential antioxidant and antimicrobial properties.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant citrus aroma
Mechanism of Action
The mechanism of action of cis-beta-Sinensal involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways, acting as an antioxidant. Additionally, it may interact with microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
alpha-Sinensal: Another sesquiterpenoid found in citrus essential oils, with a similar structure but different stereochemistry.
Limonene: A monoterpene found in citrus peels, known for its strong citrus aroma.
Citral: A mixture of geranial and neral, used in the flavor and fragrance industry for its lemon-like scent.
Uniqueness: cis-beta-Sinensal is unique due to its specific stereochemistry, which imparts distinct olfactory properties compared to its isomers and other similar compounds. Its presence in citrus essential oils makes it a valuable compound for various applications in the flavor and fragrance industry .
Properties
IUPAC Name |
(2E,6Z)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-5-13(2)8-6-9-14(3)10-7-11-15(4)12-16/h5,9,11-12H,1-2,6-8,10H2,3-4H3/b14-9-,15-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPLRNXKHZRXHT-GNESMGCMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=C)C=C)CCC=C(C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CCC(=C)C=C)/CC/C=C(\C)/C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170768 | |
Record name | cis-beta-Sinensal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17909-87-4 | |
Record name | cis-beta-Sinensal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017909874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-beta-Sinensal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-SINENSAL, (2E,6Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4BF9PGR97 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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